molecular formula C22H26Cl3N3O2S B1665910 Azalanstat dihydrochloride CAS No. 143484-82-6

Azalanstat dihydrochloride

Cat. No.: B1665910
CAS No.: 143484-82-6
M. Wt: 502.9 g/mol
InChI Key: UTHWWPSFKXCLMU-HWELVIDPSA-N
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Description

Azalanstat dihydrochloride is a synthetic imidazole compound known for its ability to inhibit cholesterol synthesis. It achieves this by targeting the cytochrome P450 enzyme lanosterol 14 alpha-demethylase, which is crucial in the conversion of lanosterol to cholesterol in mammals

Preparation Methods

Synthetic Routes and Reaction Conditions

Azalanstat dihydrochloride is synthesized through a series of chemical reactions involving imidazole derivativesThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Azalanstat dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

These derivatives are often studied for their biological activity and potential therapeutic uses .

Scientific Research Applications

Azalanstat dihydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Azalanstat dihydrochloride exerts its effects by inhibiting the cytochrome P450 enzyme lanosterol 14 alpha-demethylase. This enzyme is responsible for the demethylation of lanosterol, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in cells. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Azalanstat Dihydrochloride

This compound is unique in its specific inhibition of cholesterol synthesis without significant antifungal activity. This makes it a valuable compound for studying cholesterol metabolism and developing treatments for hypercholesterolemia without the side effects associated with antifungal agents .

Properties

CAS No.

143484-82-6

Molecular Formula

C22H26Cl3N3O2S

Molecular Weight

502.9 g/mol

IUPAC Name

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride

InChI

InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1

InChI Key

UTHWWPSFKXCLMU-HWELVIDPSA-N

Isomeric SMILES

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl

SMILES

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl

Canonical SMILES

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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